molecular formula C9H13N3O B568077 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine CAS No. 1247506-87-1

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine

Cat. No.: B568077
CAS No.: 1247506-87-1
M. Wt: 179.223
InChI Key: LPYIKVHKTQVGQU-UHFFFAOYSA-N
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Description

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a pyrrolidin-3-yloxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine typically involves the reaction of 3-methylpyridazine with pyrrolidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(pyrrolidin-3-yloxy)pyridazine is unique due to the presence of both a methyl group and a pyrrolidin-3-yloxy group on the pyridazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methyl-6-pyrrolidin-3-yloxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-2-3-9(12-11-7)13-8-4-5-10-6-8/h2-3,8,10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYIKVHKTQVGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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